N-Benzyl-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea
Overview
Description
Scientific Research Applications
Chemical Complexation Studies : B. Ośmiałowski et al. (2013) explored the associations between various N-(pyridin-2-yl), N'-R(1)-ureas and substituted 2-amino-1,8-naphthyridines and benzoates. This study is significant for understanding the chemical behavior of urea derivatives in the presence of hydrogen bonding counterparts (Ośmiałowski et al., 2013).
Antimicrobial Applications : P. V. G. Reddy et al. (2003) investigated the synthesis and antimicrobial activity of N-substituted N′-[6-methyl-2-oxido-1,3,2-dioxaphosphinino(5,4,-b)pyridine-2-yl]ureas. This research contributes to the development of potential antimicrobial agents (Reddy et al., 2003).
Metallo-Supramolecular Macrocycles : Ralf W. Troff et al. (2012) focused on the preparation of di-(m-pyridyl)-urea ligands and their use in forming metallo-supramolecular M(2)L(2) and M(3)L(3) macrocycles. Such studies are crucial in the field of supramolecular chemistry, offering insights into the formation of complex molecular structures (Troff et al., 2012).
Chemical and Biological Recognition : B. Chetia and P. Iyer (2006) explored the use of 2,6-bis(2-benzimidazolyl)pyridine as a neutral receptor for urea, leading to the formation of highly stable supramolecular complexes. This research has implications in the fields of chemical sensing and molecular recognition (Chetia & Iyer, 2006).
Synthesis and Anticancer Activity : H. Hafez and Abdel-Rhman B. A. El-Gazzar (2020) synthesized a series of pyridine derivatives, including urea derivatives, and evaluated their anticancer activity. Such research is vital for the development of new anticancer drugs (Hafez & El-Gazzar, 2020).
properties
IUPAC Name |
1-benzyl-3-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N3O/c1-10-12(7-8-13(20-10)15(16,17)18)21-14(22)19-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H2,19,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCDFMUAMKSYFQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C(F)(F)F)NC(=O)NCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzyl-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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